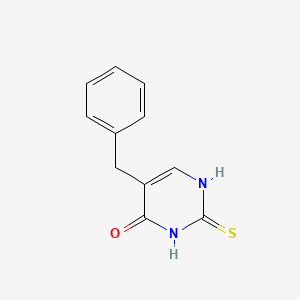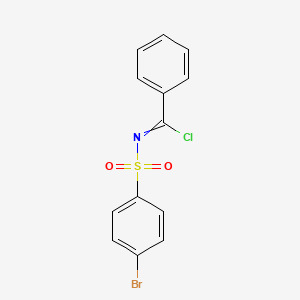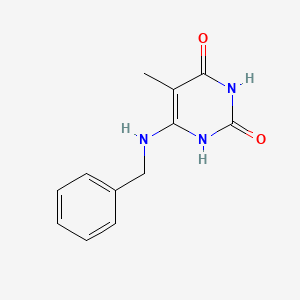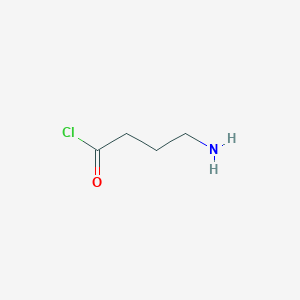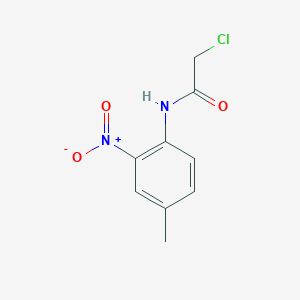
1-Methoxyhexane-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxyhexane-3-thiol is a natural product found in Salvia sclarea with data available.
Aplicaciones Científicas De Investigación
Odorant Properties
1-Methoxyhexane-3-thiol has been identified as a powerful odorant in clary sage (Salvia sclarea L.), with a unique herbaceous-green, alliaceous, and perspiration odor profile. It is a key component in the fragrance of clary-sage flowers and freshly distilled essential oil, exhibiting one of the lowest detection thresholds known for an odorant, at just 0.04⋅10−3 ng/l air (Waal et al., 2002).
Wine Aroma Analysis
In the field of oenology, research has been conducted on thiols like 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) for their role in conferring fruity notes to wines. Techniques like liquid/liquid extraction and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) have been developed for analyzing these thiols in Sauvignon Blanc wines, enabling the prediction of sensory attributes (Piano et al., 2015).
Impact on Consumer Preferences
Studies have also investigated the sensory properties and aroma compounds that drive consumer preference for Sauvignon Blanc wines, highlighting the significance of thiols like 3MH and 3MHA. These compounds have been found to contribute to tropical and cat urine/sweaty attributes, influencing consumer preferences and wine characteristics (King et al., 2011).
Role in Wine Fermentation
The contribution of cysteine and glutathione conjugates to the formation of volatile thiols like 3MH and 3MHA during wine fermentation by Saccharomyces cerevisiae has been studied. This research helps in understanding the yeast conversion of thiols and their impact on the aroma profile of wines (Winter et al., 2011).
Analytical Method Development
Efforts have been made to develop sensitive and accurate analytical methods for routine analysis of wine thiols, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These methods allow for the detection of thiols at nanogram-per-liter levels, providing insights into their distribution in various wine styles (Capone et al., 2015).
Role in Other Wine Varieties
Research on Chardonnay wines has shown that thiols can substantially contribute to their flavor, with a higher concentration of thiols often preferred by consumers. This highlights the broader impact of thiols beyond Sauvignon Blanc wines (Capone et al., 2018).
Propiedades
Número CAS |
94291-50-6 |
|---|---|
Fórmula molecular |
C7H16OS |
Peso molecular |
148.27 g/mol |
Nombre IUPAC |
1-methoxyhexane-3-thiol |
InChI |
InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3 |
Clave InChI |
GTDLILFCRHJTRW-UHFFFAOYSA-N |
SMILES |
CCCC(CCOC)S |
SMILES canónico |
CCCC(CCOC)S |
Otros números CAS |
94291-50-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



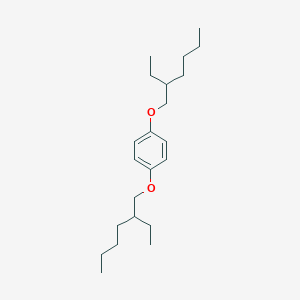

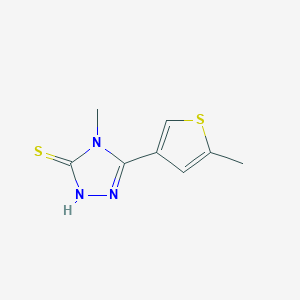

![3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal](/img/structure/B1622119.png)
![6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622121.png)
![{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1622124.png)

